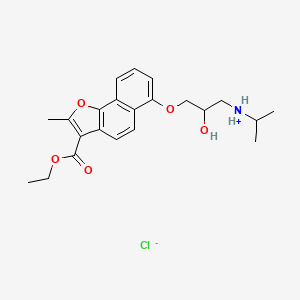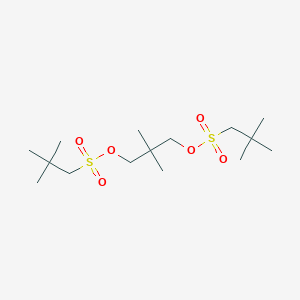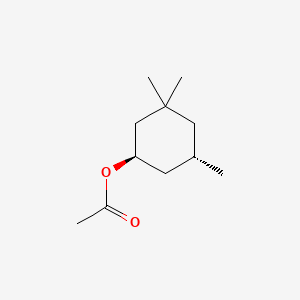
Pyrimidine, 2,4-dihydrazino-5-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-hydrazinyl-5-methylpyrimidin-2-yl)amino]azanium chloride is a chemical compound with the molecular formula C5H10ClN5 It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-hydrazinyl-5-methylpyrimidin-2-yl)amino]azanium chloride typically involves the reaction of 4-hydrazinyl-5-methylpyrimidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-hydrazinyl-5-methylpyrimidine
Reagent: Hydrochloric acid
Reaction Conditions: The reaction is conducted at room temperature with continuous stirring until the formation of [(4-hydrazinyl-5-methylpyrimidin-2-yl)amino]azanium chloride is complete.
Industrial Production Methods
In an industrial setting, the production of [(4-hydrazinyl-5-methylpyrimidin-2-yl)amino]azanium chloride may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-hydrazinyl-5-methylpyrimidin-2-yl)amino]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
[(4-hydrazinyl-5-methylpyrimidin-2-yl)amino]azanium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of [(4-hydrazinyl-5-methylpyrimidin-2-yl)amino]azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
[(4-hydrazinyl-5-methylpyrimidin-2-yl)amino]azanium chloride can be compared with other pyrimidine derivatives, such as:
4-amino-5-methylpyrimidine: Similar structure but lacks the hydrazinyl group.
5-methyl-2-pyrimidinamine: Similar structure but lacks the hydrazinyl and chloride groups.
4-hydrazinyl-2-methylpyrimidine: Similar structure but lacks the chloride group.
The uniqueness of [(4-hydrazinyl-5-methylpyrimidin-2-yl)amino]azanium chloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
73941-14-7 |
|---|---|
Molekularformel |
C5H11ClN6 |
Molekulargewicht |
190.63 g/mol |
IUPAC-Name |
(2-hydrazinyl-5-methylpyrimidin-1-ium-4-yl)hydrazine;chloride |
InChI |
InChI=1S/C5H10N6.ClH/c1-3-2-8-5(11-7)9-4(3)10-6;/h2H,6-7H2,1H3,(H2,8,9,10,11);1H |
InChI-Schlüssel |
CKBWUSFCINTUBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C[NH+]=C(N=C1NN)NN.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)



![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)


